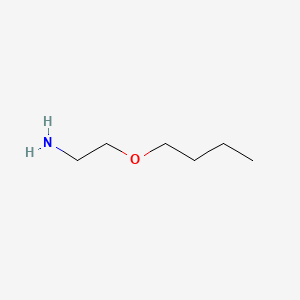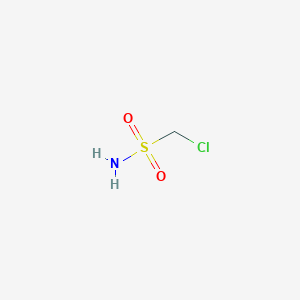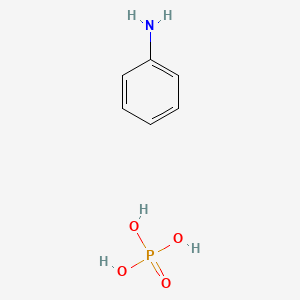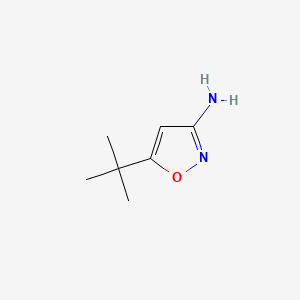
2-Butoxyethylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Butoxyethylamine involves several chemical reactions, highlighting the diversity in approaches for creating similar or derivative compounds. For instance, the synthesis of (S)-2-(Aminomethyl)butanedioic acid illustrates the complexity and specificity of chemical synthesis processes, involving steps such as stereoselective alkylation and Curtius rearrangement (Arvanitis, Motevalli, & Wyatt, 1996). Additionally, the creation of 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol via the Mannich reaction demonstrates another facet of synthesis, highlighting the role of specific reactants and conditions in achieving high yields and desired properties (Guo Peng-pai, 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives is crucial for understanding their reactivity and interaction with other molecules. For example, the X-ray crystal structure of di-t-butoxyethyne derivatives provides insights into the spatial arrangement and potential reactivity of these compounds (Fornals et al., 1987). Such structural analyses are foundational for predicting and explaining the behavior of these compounds in various chemical contexts.
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions that define their properties and applications. The reaction of di-t-butoxyethyne with Fe2(CO)9, leading to the formation of (tetra-t-butoxycyclopentadienone)tricarbonyliron(0), exemplifies the complex reactions these compounds can participate in, offering potential pathways for synthesizing novel materials (Fornals et al., 1987).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and stability, are essential for their practical application. For instance, studies on similar compounds focus on optimizing synthesis conditions to achieve high purity and yield, which are directly influenced by their physical properties (Guo Peng-pai, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, binding affinity, and the ability to undergo specific reactions, are crucial for the application of this compound derivatives. For example, the study of sulfonamides derived from 2-phenylethylamine highlights the exploration of chemical properties for potential biological activity, demonstrating the wide-ranging implications of these chemical characteristics (Rehman et al., 2012).
Wissenschaftliche Forschungsanwendungen
Genotoxicity Evaluation
- Genotoxicity in Mammalian Cells : 2,4-Dichlorophenoxyacetic acid and its derivatives, including 2,4-D 2-butoxyethylester, were investigated for genotoxicity in mammalian cells. These tests showed no evidence of genotoxicity in the systems used, consistent with other studies suggesting a general lack of genotoxic potential for 2,4-D (Gollapudi et al., 1999).
- Genetic Toxicity of 2,4-DB : The genetic toxicity of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) was examined in vitro, showing no indications of genotoxic potential in various assays (Charles et al., 2000).
Dermal Penetration and Metabolism
- Percutaneous Penetration and Metabolism : A study on 2-butoxyethanol (2-BE) compared in vivo and in vitro skin absorption, revealing that a significant percentage of the dose was absorbed and metabolized prior to entering systemic circulation. This study is crucial for understanding dermal exposure risks in industrial settings (Lockley et al., 2004).
Herbicide Efficacy and Economics
- Leafy Spurge Control : Research on herbicide treatments, including 2,4-D butoxyethanol ester, showed effective control of leafy spurge in pastures, increasing forage yields and economic return (Gylling & Arnold, 1985).
Reproductive and Developmental Toxicology
- Effects on Fetal Development : Studies on 2,4,5-trichlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid, along with their derivatives including butoxyethanol, indicated potential fetal toxicity and skeletal anomalies at certain doses in rats (Khera & Mckinley, 1972).
Pharmacokinetics and Toxicokinetics
- Chronic Inhalation Model : A physiologically based pharmacokinetic model for 2-butoxyethanol (2BE) was developed to describe its behavior in different species following long-term exposures, vital for understanding occupational risks (Lee et al., 1998).
Agricultural Impact
- Effect on Soybeans : Research evaluating the impact of 2,4-DB on soybeans found significant reductions in shoot mass, leaf nitrogen levels, and seed yields, highlighting the need for careful herbicide management in agriculture (Barker et al., 1984).
Ecological Impact
- Effect on Benthic Macroinvertebrate Communities : A study on the impact of 2,4-D butoxyethyl ester on macrobenthic communities in ponds found no primary effects due to treatment, but observed secondary effects over time, indicating ecological implications of herbicide use (Stephenson & Mackie, 1986).
Occupational Health
- Exposure in Workplace : A study on occupational exposure to 2-butoxyethanol in window cleaning agents highlighted the importance of monitoring environmental and biological parameters to assess exposure levels in workers (Vincent et al., 1993).
Biomonitoring Methods
- Biological Monitoring Methods : Research comparing different biomarkers for monitoring worker exposure to 2-butoxyethanol emphasized the need for reliable and sensitive monitoring methods in occupational health (Jones & Cocker, 2003).
Immunological Effects
- Hemolytic Anemia and Immunology : An experimental model of hemolytic anemia induced by butoxyethanol examined its immunological aspects, suggesting that exposure could provoke an autoimmune response against red blood cells (Chereshnev et al., 2014).
Quantitative Biomarker Analysis
- Quantitation of Biomarker 2-Butoxyacetic Acid : A method was developed for detecting and quantifying 2-butoxyacetic acid in urine, a biomarker of exposure to 2-butoxyethanol. This method is crucial for evaluating human exposure to this chemical (B'hymer, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-butoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-5-8-6-4-7/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBKUYFMLNOLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212785 | |
| Record name | 2-Butoxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6338-52-9 | |
| Record name | 2-Butoxyethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butoxyethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6338-52-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butoxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butoxyethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGV493Z3RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)





